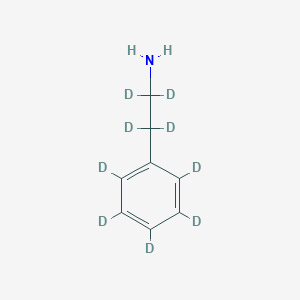
5α-二氢左炔诺孕酮
描述
5alpha-Dihydrolevonorgestrel is an active metabolite of the synthetic progestin levonorgestrel. It is formed by the action of the enzyme 5alpha-reductase on levonorgestrel. This compound exhibits both progestogenic and antiprogestogenic activities, making it a selective progesterone receptor modulator. Additionally, it interacts with androgen receptors, displaying androgenic effects similar to those of levonorgestrel and testosterone .
科学研究应用
5alpha-Dihydrolevonorgestrel has diverse applications in scientific research:
Chemistry: Used as a reference compound in studying steroid metabolism and enzymatic reduction processes.
Biology: Investigated for its role in modulating hormone receptors and its effects on cellular processes.
Medicine: Explored for its potential in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control for steroid-based drugs.
作用机制
Target of Action
5alpha-Dihydrolevonorgestrel (5α-DHLNG) is an active metabolite of the progestin levonorgestrel, formed by 5α-reductase . The primary targets of 5α-DHLNG are the progesterone and androgen receptors . It has about one-third of the affinity of levonorgestrel for the progesterone receptor . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy, while the androgen receptor is involved in the development and maintenance of male sexual characteristics .
Mode of Action
5α-DHLNG interacts with its targets, the progesterone and androgen receptors, resulting in both progestogenic and antiprogestogenic activity . This gives it a selective progesterone receptor modulator-like profile of activity . It has similar affinity for the androgen receptor relative to levonorgestrel, and has androgenic effects similarly to levonorgestrel and testosterone .
Biochemical Pathways
5α-DHLNG affects the biochemical pathways involving the progesterone and androgen receptors . It is further transformed into 3α,5α- and 3β,5α- THLNG, which bind weakly to the estrogen receptor and have weak estrogenic activity . These metabolites are considered to be responsible for the weak estrogenic activity of high doses of levonorgestrel .
Pharmacokinetics
Levonorgestrel, from which 5α-DHLNG is derived, is rapidly and completely absorbed . Maximum concentrations are reached 1.0 – 2.0 hours after ingestion . The elimination of levonorgestrel has two phases with half-lives of 0.5 and 20 – 60 hours
Result of Action
The interaction of 5α-DHLNG with the progesterone and androgen receptors results in both progestogenic and antiprogestogenic activity . This can lead to various physiological effects, depending on the context. For example, 5α-reductase inhibitors, which would reduce the production of 5α-DHLNG, have been shown to be effective in the treatment of benign prostatic hyperplasia and male pattern baldness .
生化分析
Biochemical Properties
5alpha-Dihydrolevonorgestrel interacts with the progesterone receptor and the androgen receptor . It has similar affinity for the androgen receptor relative to levonorgestrel . In contrast to levonorgestrel, 5alpha-Dihydrolevonorgestrel has both progestogenic and antiprogestogenic activity .
Cellular Effects
In vitro studies have shown that 5alpha-Dihydrolevonorgestrel can influence cell function by interacting with the androgen receptor . It has androgenic effects similarly to levonorgestrel and testosterone .
Molecular Mechanism
5alpha-Dihydrolevonorgestrel exerts its effects at the molecular level through binding interactions with the progesterone and androgen receptors . It is further transformed into 3α,5α- and 3β,5α-THLNG, which bind weakly to the estrogen receptor and have weak estrogenic activity .
Temporal Effects in Laboratory Settings
It is known that its metabolites are considered to be responsible for the weak estrogenic activity of high doses of levonorgestrel .
Metabolic Pathways
5alpha-Dihydrolevonorgestrel is involved in steroid metabolism, participating in three metabolic pathways: bile acid biosynthesis, androgen and estrogen metabolism . It is formed by 5α-reductase, an enzyme that also reduces progesterone and deoxycorticosterone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Dihydrolevonorgestrel involves the reduction of levonorgestrel using the enzyme 5alpha-reductase. This enzymatic reaction typically occurs under physiological conditions, where levonorgestrel is converted to its 5alpha-dihydro derivative.
Industrial Production Methods: Industrial production of 5alpha-Dihydrolevonorgestrel follows similar principles, utilizing biocatalysis with 5alpha-reductase. The process is optimized for large-scale production, ensuring high yield and purity of the compound.
化学反应分析
Types of Reactions: 5alpha-Dihydrolevonorgestrel undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Further reduction can produce more saturated derivatives.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Hydroxylated derivatives: Formed through oxidation.
Saturated derivatives: Resulting from reduction.
Halogenated derivatives: Produced via substitution reactions.
相似化合物的比较
- 5alpha-Dihydronorethisterone
- 5alpha-Dihydroethisterone
- 5alpha-Dihydronandrolone
- 5alpha-Dihydronormethandrone
Comparison: 5alpha-Dihydrolevonorgestrel is unique due to its selective progesterone receptor modulator profile, exhibiting both progestogenic and antiprogestogenic activities. In contrast, similar compounds like 5alpha-Dihydronorethisterone and 5alpha-Dihydroethisterone primarily display progestogenic effects . The interaction with androgen receptors and the resulting androgenic effects also distinguish 5alpha-Dihydrolevonorgestrel from other related compounds .
属性
IUPAC Name |
(5S,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14,16-19,23H,3,5-13H2,1H3/t14-,16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVIRDJAPBCAPQ-WQGSDSCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180481 | |
| Record name | 5alpha-Dihydrolevonorgestrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78088-19-4 | |
| Record name | 18,19-Dinorpregn-20-yn-3-one, 13-ethyl-17-hydroxy-, (5α,17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78088-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5alpha-Dihydrolevonorgestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078088194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Dihydrolevonorgestrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.ALPHA.-DIHYDROLEVONORGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z4S6960I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


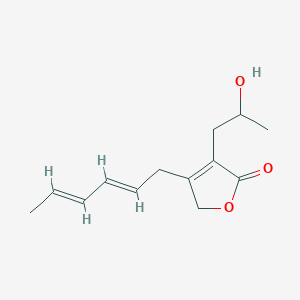
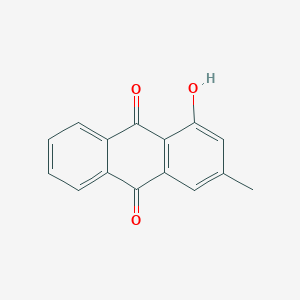
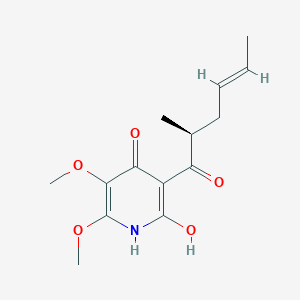
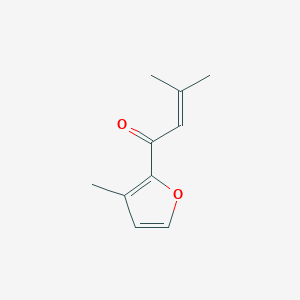
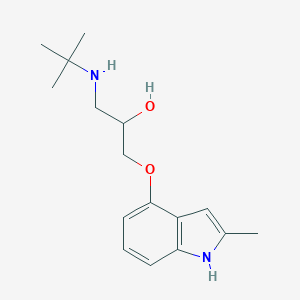
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)

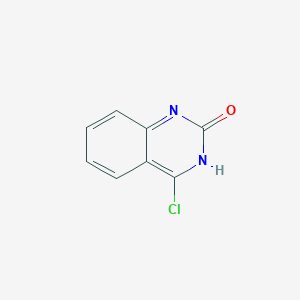
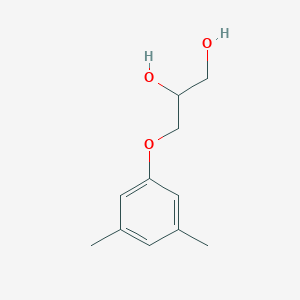
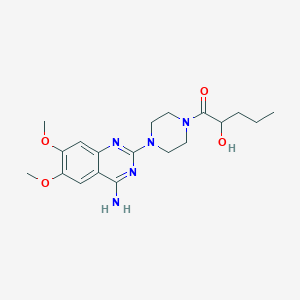
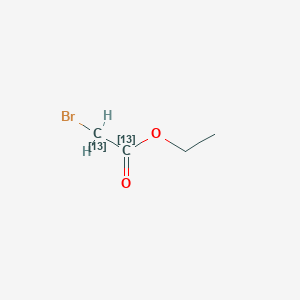
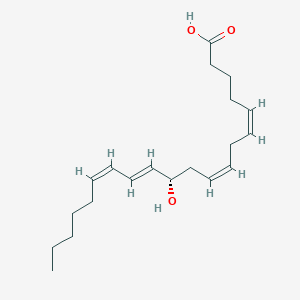
![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
